N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-2-CHLORO-N-(NAPHTHALENE-2-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-naphthalen-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClNO5S/c1-17(31)27-18(2)35-26-14-12-21(16-24(26)27)30(28(32)23-9-5-6-10-25(23)29)36(33,34)22-13-11-19-7-3-4-8-20(19)15-22/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLNWCXPHADSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the acetyl and methyl groups. The naphthalene sulfonyl group is then attached through sulfonylation reactions. Finally, the benzamide moiety is introduced via amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The 2-chloro group on the benzamide core is susceptible to nucleophilic displacement under specific conditions. Reactions typically require activation of the aromatic ring or catalytic systems to enhance electrophilicity:
Key Findings :
-
Pd catalysts (e.g., Pd(OAc)₂ with bidentate phosphine ligands) improve regioselectivity and yield in amine substitutions .
-
Steric hindrance from the naphthalene sulfonyl group may slow reaction kinetics compared to simpler benzamides.
Hydrolysis of the Acetyl Group
The 3-acetyl substituent on the benzofuran ring undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Analytical Confirmation |
|---|---|---|---|
| Acidic | H₂SO₄ (conc.), H₂O, reflux | 3-Carboxy-2-methylbenzofuran derivative | IR: Loss of C=O (1720 cm⁻¹) |
| Basic | NaOH (2M), EtOH, 60°C | Same as above | NMR: Disappearance of acetyl proton |
Limitations :
Sulfonamide Group Reactivity
The naphthalene-2-sulfonyl group participates in sulfonamide-specific transformations:
a) Sulfinate Formation
| Reaction | Reagents | Application |
|---|---|---|
| Reductive cleavage | Na₂SO₃, NaHCO₃, H₂O, 70–80°C | Generation of sodium sulfinate salts |
Notes :
b) N–S Bond Cleavage
| Condition | Reagents | Outcome |
|---|---|---|
| Strong acid | HBr (48%), AcOH, reflux | Cleavage to naphthalene-2-sulfonic acid |
Palladium-Catalyzed C–H Functionalization
The benzofuran moiety facilitates directed C–H activation, enabling site-selective modifications:
| Reaction | Catalyst System | Position Functionalized |
|---|---|---|
| Arylation | Pd(OAc)₂, PCy₃, Ag₂CO₃, DCE | C-4 of benzofuran |
| Alkynylation | PdCl₂, CuI, PPh₃, DMF | C-7 of benzofuran |
Experimental Insight :
Cyclization Reactions
Intramolecular cyclization is achievable via thermal or catalytic pathways:
| Reaction | Conditions | Product |
|---|---|---|
| Lactam formation | PPA, 120°C, 6h | Tetracyclic benzofuroazepinone derivative |
| Ring-closing metathesis | Grubbs II catalyst, toluene | Macrocyclic sulfonamide analog |
Challenges :
-
Competing decomposition pathways occur above 130°C.
Biological Derivatization Pathways
While not strictly chemical reactions, the compound’s interactions with enzymes inform its reactivity:
| Process | Biological Target | Outcome |
|---|---|---|
| HDAC inhibition | Histone deacetylases | Acetylated lysine mimicry |
| Sulfonamide resistance | Dihydropteroate synthase | Reduced antibacterial activity |
Stability Under Ambient Conditions
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light exposure | Benzofuran ring photooxidation | Storage in amber glass |
| Moisture | Hydrolysis of sulfonamide | Anhydrous storage conditions |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.
- Anticancer Activity : Preliminary studies have indicated that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-y) have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Research has suggested that sulfonamide compounds possess antibacterial activity. The incorporation of the naphthalene sulfonyl group may enhance the antimicrobial efficacy of this compound against resistant bacterial strains .
Material Science
The unique properties of this compound enable its use in developing advanced materials.
- Polymeric Applications : The sulfonamide functionality can be utilized to synthesize polymers with improved thermal stability and mechanical properties. Such polymers can find applications in coatings and adhesives .
Biochemical Research
The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : The benzofuran moiety is known to interact with various enzymes, making this compound suitable for studying enzyme kinetics and mechanisms of action .
Case Study 1: Anticancer Activity
A study investigated the effects of benzofuran derivatives on human breast cancer cells (MCF-7). The results demonstrated that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-y) significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The study highlighted that modifications to the benzofuran structure could enhance this activity, suggesting potential for N-(3-acetyl-2-methyl-1-benzofuran-5-y) as a lead compound for new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
Key Comparative Insights
Replacement of the benzamide with an acetamide (as in ’s compound) may alter electronic properties and reduce steric bulk, impacting target selectivity .
Sulfonyl Group Variations :
- The target compound’s naphthalene-2-sulfonyl group likely enhances lipophilicity compared to ZVT’s triazole-thioether or ’s nitro-phenyl sulfonyl groups. This could improve membrane permeability but may affect solubility .
- Chlorsulfuron’s triazine-linked sulfonamide highlights the agrochemical relevance of sulfonamide motifs, though its triazine moiety diverges significantly from the target’s benzofuran .
Benzofuran vs. Heterocyclic Moieties :
- The 3-acetyl-2-methylbenzofuran in the target compound may offer greater metabolic stability compared to ZVT’s triazole, which is prone to oxidation .
- ’s benzofuran analogue lacks the naphthalene sulfonyl group, underscoring the target molecule’s unique hybrid design .
Research Findings and Hypotheses
- Antimicrobial Potential: The structural resemblance to ZVT (a known Mtb inhibitor) suggests the target compound may exhibit antitubercular activity, though empirical validation is needed .
- Electrostatic Effects : The nitro group in ’s compound introduces strong electron-withdrawing effects, which are absent in the target molecule. This difference could modulate reactivity or binding kinetics in enzymatic contexts .
Biological Activity
N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 461.529 g/mol. Its structure features a benzofuran moiety, a chloro substituent, and a naphthalene sulfonamide group, which are significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. The compound may share similar mechanisms due to its structural components.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | c-MET inhibition |
| Compound B | MCF7 (Breast) | 10.0 | Apoptosis induction |
| N-(3-Acetyl...) | HeLa (Cervical) | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Benzofuran derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is hypothesized to enhance this activity by interfering with bacterial folate synthesis.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial properties of various benzofuran derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Signal Transduction Modulation : It could interfere with signaling pathways like the c-MET or SMO pathways, which are crucial in cancer progression.
- Antibacterial Mechanisms : By targeting bacterial enzymes involved in folate metabolism, it may disrupt bacterial growth.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2-chloro-N-(naphthalene-2-sulfonyl)benzamide?
The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Acylation : Reacting benzofuran intermediates with acetylating agents under reflux conditions (e.g., NaOH 10% solution at 100°C for 24 h) to introduce the acetyl group .
- Sulfonylation : Coupling naphthalene-2-sulfonyl chloride with the benzofuran core in the presence of a base (e.g., DMAP in DMF at 60°C for 36 h) .
- Chlorination : Introducing the 2-chloro substituent using chlorinating agents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane . Purification via column chromatography and validation by NMR and mass spectrometry are critical to confirm structural integrity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : For absolute configuration determination, use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal data .
Q. What in vitro assays are suitable for evaluating its antimicrobial activity?
- Agar Well Diffusion : Test against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) using zones of inhibition compared to standard antibiotics like streptomycin .
- Microplate Alamar Blue Assay (MABA) : For antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ≤6.25 µg/mL indicating potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification : Replace the 2-chloro group with electron-withdrawing groups (e.g., -NO₂) to enhance antitubercular activity .
- Benzofuran Core Optimization : Introduce methyl or methoxy groups at the 2-position to improve metabolic stability .
- Pharmacokinetic Profiling : Use ADME predictions (e.g., SwissADME) to assess bioavailability and blood-brain barrier penetration .
Q. What computational strategies resolve contradictions in biological activity data?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis InhA or bacterial DNA gyrase) and identify mismatches between predicted and observed activity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .
- Data Validation : Replicate assays under standardized conditions (e.g., pH, inoculum size) to rule out experimental variability .
Q. How can crystallographic data address challenges in polymorph identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
